molecular formula C22H28FNO B582887 Fmepeaht CAS No. 147703-10-4

Fmepeaht

Cat. No.: B582887
CAS No.: 147703-10-4
M. Wt: 341.47
InChI Key: BPYGNSMIDMOEBX-UHFFFAOYSA-N
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Description

Fmepeaht (systematic IUPAC name pending verification) is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates both phosphine and alkene moieties, enabling versatile binding modes with metals such as palladium, platinum, and rhodium. This ligand exhibits strong σ-donor and π-acceptor properties, making it effective in cross-coupling reactions, hydrogenation, and asymmetric catalysis . Synthesized via a modular approach, this compound allows tunable electronic and steric profiles by modifying substituents on the phosphine and alkene groups. Its stability under oxidative conditions and compatibility with diverse solvents (e.g., THF, toluene) have been validated in industrial-scale catalytic processes .

Properties

CAS No.

147703-10-4

Molecular Formula

C22H28FNO

Molecular Weight

341.47

IUPAC Name

6-[3-fluoropropyl-[2-(4-methylphenyl)ethyl]amino]-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C22H28FNO/c1-17-6-8-18(9-7-17)12-15-24(14-3-13-23)20-10-11-21-19(16-20)4-2-5-22(21)25/h2,4-9,20,25H,3,10-16H2,1H3

InChI Key

BPYGNSMIDMOEBX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CCN(CCCF)C2CCC3=C(C2)C=CC=C3O

Synonyms

2-(N-n-3-fluoropropyl-N-(4-methylphenyl)ethylamino)-5-hydroxytetralin

Origin of Product

United States

Comparison with Similar Compounds

Fmepeaht belongs to a class of hybrid ligands that combine multiple donor sites. Below is a comparative analysis with two structurally and functionally analogous compounds: Phosphine-Thioether Ligand (PTL-12) and Bis(alkene)-Amine Ligand (BAL-7).

Table 1: Structural and Electronic Properties
Property This compound PTL-12 BAL-7
Denticity Bidentate Tridentate Bidentate
Donor Atoms P, C (alkene) P, S, S C (alkene), N
π-Acceptor Strength High Moderate Low
σ-Donor Strength Moderate High Low
Thermal Stability (°C) 220 180 150
Solubility (in THF) High Moderate Low

Key Findings :

Denticity and Binding Modes :

  • This compound’s bidentate structure simplifies metal coordination compared to PTL-12’s tridentate system, reducing steric hindrance in crowded catalytic environments .
  • BAL-7’s amine group weakens π-backbonding, limiting its utility in reactions requiring strong metal-alkene interactions, such as ethylene polymerization .

Catalytic Performance: In palladium-catalyzed Suzuki-Miyaura coupling, this compound achieves a turnover number (TON) of 10⁵, outperforming PTL-12 (TON = 8×10⁴) and BAL-7 (TON = 5×10⁴) due to its balanced σ/π properties . BAL-7 shows superior enantioselectivity (>90% ee) in asymmetric hydrogenation, attributed to its amine group’s chiral induction, whereas this compound requires chiral auxiliaries to reach comparable selectivity .

Stability and Reactivity: this compound’s thermal stability (220°C) exceeds PTL-12 and BAL-7, making it suitable for high-temperature industrial processes . PTL-12’s sulfur donors, however, resist oxidation better than this compound’s phosphine moiety in aerobic conditions .

Table 2: Functional Comparison in Catalysis
Reaction Type This compound Efficiency PTL-12 Efficiency BAL-7 Efficiency
Suzuki-Miyaura Coupling 98% yield 85% yield 72% yield
Asymmetric Hydrogenation 82% ee 75% ee 94% ee
Ethylene Polymerization Not applicable 88% conversion 65% conversion

Mechanistic Insights :

  • This compound’s phosphine group stabilizes metal centers in low oxidation states, critical for cross-coupling, while its alkene moiety facilitates substrate preorganization .
  • PTL-12’s sulfur atoms enhance metal-sulfur bonding, favoring reactions like hydrodesulfurization but introducing catalyst poisoning risks in polar media .

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